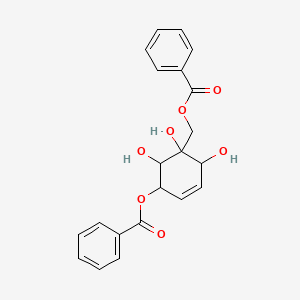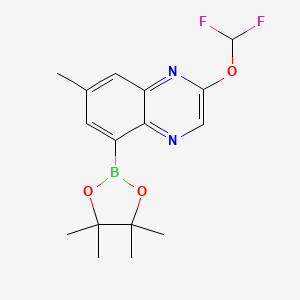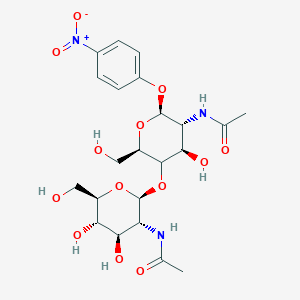
P-NITROPHENYL beta-D-N,N'-DIACETYLCHITOBIOSE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is a chromogenic chito-oligosaccharide analogue used primarily for measuring chitinolytic activity in various biological and industrial applications . This compound is particularly useful in the study of chitinase enzymes, which hydrolyze chitin, a biopolymer found in the exoskeletons of arthropods and cell walls of fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically requires the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The final step involves the coupling of the acetylated chitobiose with p-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes . These reactions result in the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose .
Common Reagents and Conditions: The hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific chitinase enzyme being studied . Common reagents include buffer solutions such as phosphate buffer and enzyme preparations .
Major Products Formed: The major products formed from the hydrolysis of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE are p-nitrophenol and N,N’-diacetylchitobiose . P-nitrophenol is a chromogenic compound that can be easily quantified using spectrophotometric methods .
Applications De Recherche Scientifique
P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is widely used in scientific research for the study of chitinase enzymes . It serves as a substrate for measuring chitinase activity in various biological samples, including bacterial and fungal cultures . Additionally, it is employed in the study of chitin metabolism and its role in various biological processes .
Mécanisme D'action
The mechanism of action of P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE involves its hydrolysis by chitinase enzymes . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and N,N’-diacetylchitobiose . The released p-nitrophenol can be quantified spectrophotometrically, providing a measure of chitinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE include p-nitrophenyl-N-acetyl-beta-D-glucosaminide and p-nitrophenyl-beta-D-N,N’,N’'-triacetylchitotriose . These compounds also serve as substrates for chitinase enzymes and are used in similar applications .
Uniqueness: P-NITROPHENYL beta-D-N,N’-DIACETYLCHITOBIOSE is unique in its ability to provide a chromogenic readout for chitinase activity, making it a valuable tool in enzymatic studies . Its specific structure allows for the selective measurement of chitinase activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C22H31N3O13 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20?,21-,22+/m1/s1 |
Clé InChI |
HWBFEVWOQMUQIE-VONDHVRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


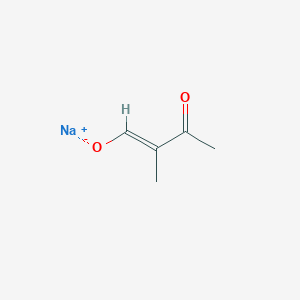


![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
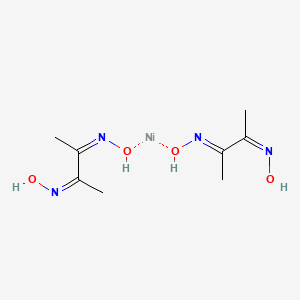
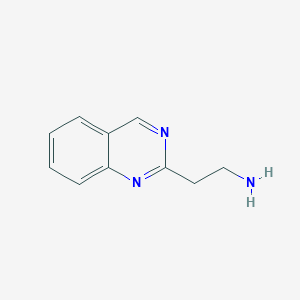
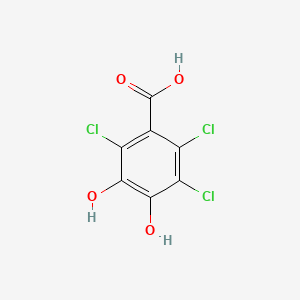
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)

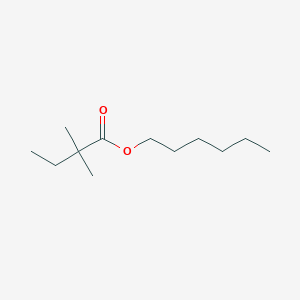
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
